molecular formula C15H14ClNO2 B291814 4-chloro-N-(3-ethoxyphenyl)benzamide

4-chloro-N-(3-ethoxyphenyl)benzamide

Cat. No.: B291814
M. Wt: 275.73 g/mol
InChI Key: KFUZYTPCHJPYQE-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group attached to a 3-ethoxyphenylamine moiety. The ethoxy group (-OCH₂CH₃) at the meta position of the anilide ring distinguishes it from related compounds, influencing its electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

4-chloro-N-(3-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-5-3-4-13(10-14)17-15(18)11-6-8-12(16)9-7-11/h3-10H,2H2,1H3,(H,17,18)

InChI Key

KFUZYTPCHJPYQE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Anilide Ring

The substituent on the phenyl ring of the benzamide scaffold significantly impacts molecular properties. Key analogues include:

Compound Name Substituent on Anilide Ring Key Properties/Activities Evidence Reference
4-Chloro-N-(p-tolyl)benzamide 4-methyl Synthesized via heterogeneous routes; NMR data reported .
4-Chloro-N-(3-chlorophenyl)benzamide 3-chloro Validated XRD structure; bond lengths/angles align with theoretical calculations .
4-Chloro-N-(2-phenoxyphenyl)benzamide 2-phenoxy Crystal structure reveals planar benzamide and dihedral angle of 84.5° between aromatic rings .
4-Chloro-N-(4-chlorophenyl)benzamide 4-chloro Evaluated for Pdcd4 stabilization; weaker activity compared to diaryl disulfides .
GSK3787 (PPARδ antagonist) Complex sulfonamide-pyridyl Covalent binding to Cys249 in PPARδ; inhibits CPT1a gene transcription .

Key Observations :

  • Ethoxy groups (-OCH₂CH₃) provide moderate electron-donating effects, altering solubility and hydrogen-bonding capacity.
  • Steric Effects: Bulky substituents like phenoxy () disrupt molecular packing, as seen in crystallographic data, whereas smaller groups (e.g., methyl, chloro) favor tighter lattice arrangements.
  • Biological Implications : Antimicrobial salicylamides () with hydroxyl and chloro groups (e.g., 4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide) show cytotoxicity against Desulfovibrio piger, suggesting that polar groups enhance bioactivity. The absence of a hydroxyl group in 4-chloro-N-(3-ethoxyphenyl)benzamide may reduce antimicrobial potency but improve metabolic stability.

Structural and Crystallographic Comparisons

  • 4-Chloro-N-(3-chlorophenyl)benzamide : XRD data (R factor = 0.038) confirm a planar benzamide core with C-Cl bond lengths of 1.735 Å, consistent with DFT calculations .
  • 4-Chloro-N-(2-phenoxyphenyl)benzamide: Crystal packing involves C-H···O and π-π interactions (3.831 Å spacing), influenced by the phenoxy group’s steric bulk .
  • Theoretical vs. Experimental Data : For 3-chloro derivatives, deviations between calculated and observed bond angles are <2°, validating computational models for predicting molecular geometries .

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